Bienvenue dans la boutique en ligne BenchChem!

6-fluoro-1H-1,3-benzodiazole-4-carboxamide

PARP-1 inhibition DNA damage repair oncology

6-Fluoro-1H-1,3-benzodiazole-4-carboxamide (also named 6-fluoro-1H-benzimidazole-4-carboxamide) is a low-molecular-weight (179.15 g/mol) fluorinated benzimidazole derivative. The compound belongs to the benzimidazole-4-carboxamide class, a privileged scaffold in medicinal chemistry recognized for its role as a core pharmacophore in potent poly(ADP-ribose) polymerase (PARP) inhibitors and histone deacetylase (HDAC) inhibitors.

Molecular Formula C8H6FN3O
Molecular Weight 179.154
CAS No. 1804058-82-9
Cat. No. B2802564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-1,3-benzodiazole-4-carboxamide
CAS1804058-82-9
Molecular FormulaC8H6FN3O
Molecular Weight179.154
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(=O)N)N=CN2)F
InChIInChI=1S/C8H6FN3O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,(H2,10,13)(H,11,12)
InChIKeyIIZAOVDGJWFBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-1,3-benzodiazole-4-carboxamide (CAS 1804058-82-9): Core Scaffold Identity and Procurement Baseline


6-Fluoro-1H-1,3-benzodiazole-4-carboxamide (also named 6-fluoro-1H-benzimidazole-4-carboxamide) is a low-molecular-weight (179.15 g/mol) fluorinated benzimidazole derivative [1]. The compound belongs to the benzimidazole-4-carboxamide class, a privileged scaffold in medicinal chemistry recognized for its role as a core pharmacophore in potent poly(ADP-ribose) polymerase (PARP) inhibitors and histone deacetylase (HDAC) inhibitors [2]. Its defining structural features are a fluorine atom at the 6-position of the benzimidazole ring and a primary carboxamide at the 4-position, with the 2-position remaining unsubstituted and thus available for further derivatization [1]. This specific substitution pattern distinguishes it from other halogenated or positional isomers and underpins its utility as a versatile building block for targeted library synthesis in oncology and epigenetic drug discovery programs.

Why Generic 6-Fluoro-1H-1,3-benzodiazole-4-carboxamide Substitution Fails: Positional Isomerism and Scaffold Integrity


Substituting 6-fluoro-1H-1,3-benzodiazole-4-carboxamide with a non-fluorinated or differently halogenated benzimidazole-4-carboxamide analog introduces significant risk of attenuated or abrogated target engagement. The 6-fluoro substituent is not merely a metabolic blocking group; its electron-withdrawing effect and steric profile directly modulate the hydrogen-bonding capacity of the adjacent benzimidazole NH and the carboxamide moiety, which are critical for PARP-1 catalytic domain binding [1]. In a matched-pair analysis within the benzimidazole-4-carboxamide PARP inhibitor series, moving the fluorine from the 6-position to the 5-position, or replacing it with chlorine, resulted in IC50 shifts exceeding an order of magnitude in several exemplars [2]. Furthermore, the unsubstituted 2-position is essential for subsequent piperazine or piperidine coupling; pre-functionalized analogs at the 2-position eliminate the modularity required for parallel library synthesis, forcing procuring teams into lengthier de novo synthetic routes [2]. Therefore, generic interchange without explicit comparative activity data under identical assay conditions is not supported.

6-Fluoro-1H-1,3-benzodiazole-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


PARP-1 Inhibitory Potency: 6-Fluoro Scaffold Derivatization Yields Low Nanomolar IC50

When elaborated at the 2-position with a 5-cyanopyrazin-2-yl-piperazine substituent, the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold delivers an IC50 of 3 nM against human PARP-1, representing one of the most potent exemplars in the US10196381 patent series [1]. In contrast, the corresponding 6-chloro analog, when derivatized with the same 2-substituent, exhibits an IC50 of 45 nM [2]. This 15-fold potency differential is attributable to the specific electronic and steric contribution of the 6-fluoro substituent within the PARP-1 nicotinamide-binding pocket.

PARP-1 inhibition DNA damage repair oncology

PARP-1 Inhibition: 6-Fluoro vs. 6-Hydrogen Scaffold Potency Comparison

Within the same US10196381 patent series, the unsubstituted (6-H) benzimidazole-4-carboxamide scaffold, when elaborated with comparable 2-position piperazine substituents, consistently underperforms relative to its 6-fluoro counterpart. For example, Compound 17 (6-fluoro) achieves a PARP-1 IC50 of 26 nM, while the closest 6-H comparator from the earlier WO2006135873 patent series shows IC50 values generally exceeding 100 nM when bearing similar 2-substituents [1][2].

PARP-1 fluorine walk SAR

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile of the 6-Fluoro Core

The 6-fluoro-1H-1,3-benzodiazole-4-carboxamide core exhibits a computed XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 71.8 Ų, and two hydrogen bond donors (carboxamide NH2, benzimidazole NH) [1]. By comparison, the non-fluorinated 1H-benzimidazole-4-carboxamide core has an XLogP3 of approximately 0.2 and a TPSA of 71.8 Ų, while the 5-fluoro isomer has an identical XLogP3 of 0.5 but a different electrostatic potential surface due to the altered vector of the C-F dipole [1][2]. This combination of moderate lipophilicity and high hydrogen-bonding capacity places the 6-fluoro scaffold in a favorable fragment-like property space (MW 179, HBD 2, HBA 3, rotatable bonds 1) that complies with the Rule of Three for fragment-based lead discovery.

drug-likeness physicochemical properties fragment-based drug discovery

Synthetic Tractability: 2-Position Modularity Enables Parallel Library Synthesis

The 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold features an unsubstituted 2-position that can be directly functionalized with piperazine, piperidine, or aryl substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, as demonstrated across 40+ exemplified compounds in US10196381 [1]. In contrast, many commercially available benzimidazole-4-carboxamide analogs are pre-substituted at the 2-position (e.g., 2-methyl, 2-phenyl, or 2-thiophenyl derivatives), which restricts their utility to a single target profile and precludes late-stage diversification. The 2-unsubstituted 6-fluoro scaffold thus enables a single procurement to support multiple parallel medicinal chemistry campaigns targeting PARP-1, PARP-2, HDAC6, or HDAC11, as evidenced by its appearance in distinct chemical series across these target classes [1][2].

parallel synthesis building block medicinal chemistry

Optimal Deployment Scenarios for 6-Fluoro-1H-1,3-benzodiazole-4-carboxamide in Drug Discovery


PARP-1/2 Inhibitor Lead Optimization Campaigns Requiring Sub-50 nM Starting Points

For medicinal chemistry teams pursuing novel PARP-1 or PARP-2 inhibitors for oncology indications, the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold provides a validated entry point with demonstrated tractability to sub-10 nM potency. As shown by multiple exemplars in US10196381, 2-position derivatization with N-heteroaryl piperazines consistently yields compounds with IC50 values between 3 nM and 45 nM against PARP-1 [1]. The scaffold's compatibility with parallel chemistry at the 2-position enables rapid SAR exploration without requiring de novo core synthesis for each analog.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 179 Da, XLogP3 of 0.5, and three hydrogen-bonding functional groups, 6-fluoro-1H-1,3-benzodiazole-4-carboxamide satisfies the Rule of Three criteria for fragment library inclusion [1]. Its balanced physicochemical profile and the presence of a fluorine atom for 19F NMR-based screening make it suitable for fragment screening campaigns targeting NAD+-binding pockets, including PARPs and sirtuins.

HDAC6/HDAC11 Epigenetic Probe Development

Derivatives of the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold have demonstrated activity against HDAC6 (IC50 = 14 nM) and HDAC11 (IC50 = 287 nM), as curated in BindingDB and ChEMBL [1]. The 6-fluoro substitution contributes to isoform selectivity within the HDAC family, making this core a strategic choice for developing isoform-selective epigenetic probes where pan-HDAC inhibition is undesirable.

Multi-Target Kinase and Epigenetic Inhibitor Programs

The 2-unsubstituted 6-fluoro core serves as a common synthetic intermediate that can be diversified into PARP, HDAC, or dual-target inhibitors through modular 2-position functionalization [1]. Procuring a single batch of this core supports multiple concurrent lead optimization programs, reducing procurement complexity and ensuring batch-to-batch consistency across projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.